molecular formula C22H19Br2NO2 B15018703 3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one

3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B15018703
M. Wt: 489.2 g/mol
InChI Key: YOUINDNXKCTMBM-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one is an organic compound characterized by the presence of bromine atoms and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Amination: The amino group is introduced via a nucleophilic substitution reaction, where aniline or a substituted aniline reacts with the brominated intermediate.

    Ketone Formation: The final step involves the formation of the ketone group through a Friedel-Crafts acylation reaction, using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the bromine atoms to hydrogen.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or de-brominated products.

    Substitution: Compounds with new functional groups replacing the bromine atoms.

Scientific Research Applications

3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photonic materials.

    Biological Studies: Researchers investigate its effects on cellular processes and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and methoxy group can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromophenyl)-3-[(4-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one
  • 3-(4-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one
  • 3-(3-Bromophenyl)-3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)propan-1-one

Uniqueness

The unique combination of bromine atoms and a methoxy group in 3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one distinguishes it from similar compounds. This specific arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H19Br2NO2

Molecular Weight

489.2 g/mol

IUPAC Name

3-(3-bromoanilino)-3-(3-bromophenyl)-1-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C22H19Br2NO2/c1-27-20-10-8-15(9-11-20)22(26)14-21(16-4-2-5-17(23)12-16)25-19-7-3-6-18(24)13-19/h2-13,21,25H,14H2,1H3

InChI Key

YOUINDNXKCTMBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(C2=CC(=CC=C2)Br)NC3=CC(=CC=C3)Br

Origin of Product

United States

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